(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one
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Description
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H26N2O3 and its molecular weight is 390.483. The purity is usually 95%.
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Scientific Research Applications
Non-Zinc Mediated Inhibition of Carbonic Anhydrases
Coumarin derivatives, including compounds structurally related to "(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one," have been identified as a new class of carbonic anhydrase inhibitors. These compounds exhibit a unique mode of enzyme inhibition, not interacting with the zinc ion typically crucial for the enzyme's activity. This finding presents an alternative route for drug design, targeting conditions where carbonic anhydrase activity is implicated Maresca et al., 2009.
Flavin-Containing Monooxygenase 5 Catalysis
Research on a compound structurally similar to "this compound" has shown its metabolism through a specific Baeyer-Villiger oxidation catalyzed by human flavin-containing monooxygenase 5. This pathway is significant for understanding the metabolic fate of such compounds and their potential therapeutic applications Lai et al., 2011.
Sequential Colorimetric Recognition
A derivative based on the coumarin and naphthol groups demonstrated sequential colorimetric recognition of Cu2+ and CN− in aqueous solutions. This property could be leveraged for the development of new chemical sensors and diagnostics tools, showcasing the versatility of coumarin derivatives in analytical chemistry Jo et al., 2014.
Properties
IUPAC Name |
6-hydroxy-7-methyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-18-14-23-21(16-22(18)27)20(15-24(28)29-23)17-26-12-10-25(11-13-26)9-5-8-19-6-3-2-4-7-19/h2-8,14-16,27H,9-13,17H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRRIBVIKCYWCH-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)CC=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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